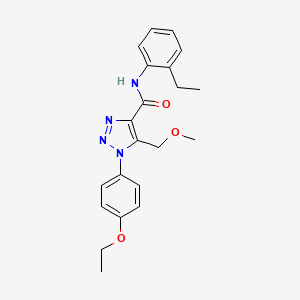
N-(2,3-dimethylphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound, also known as DPI, is a potent inhibitor of NADPH oxidase, an enzyme that plays a crucial role in the production of reactive oxygen species (ROS) in cells.
Mécanisme D'action
N-(2,3-dimethylphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide exerts its inhibitory effect on NADPH oxidase by binding to the enzyme's flavin-containing subunit, which prevents the transfer of electrons to oxygen and thus inhibits ROS production. This mechanism of action has been confirmed by various biochemical and biophysical studies.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been reported to inhibit the proliferation and migration of cancer cells, reduce inflammation and oxidative stress in cardiovascular diseases, and protect against neuronal damage in neurodegenerative disorders. However, the exact mechanisms underlying these effects are still not fully understood and require further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2,3-dimethylphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is its high potency and specificity as an inhibitor of NADPH oxidase. This makes it a valuable tool for studying the role of ROS in various cellular processes. However, this compound also has some limitations for lab experiments, including its relatively high cost and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on N-(2,3-dimethylphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide. One area of interest is the development of more potent and selective inhibitors of NADPH oxidase, which could have potential therapeutic applications in various diseases. Another area of research is the investigation of the mechanisms underlying this compound's effects on cancer cells, cardiovascular diseases, and neurodegenerative disorders. Additionally, the development of new methods for delivering this compound to specific tissues or cells could enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis method of N-(2,3-dimethylphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide involves the reaction of 2,3-dimethylbenzoyl chloride with isonicotinic acid in the presence of triethylamine to form the corresponding acid chloride. This intermediate is then reacted with tetrahydro-2H-pyran-4-ol in the presence of potassium carbonate to form the desired compound, this compound.
Applications De Recherche Scientifique
N-(2,3-dimethylphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide has been extensively studied for its potential applications in scientific research. It is primarily used as a potent inhibitor of NADPH oxidase, which makes it a valuable tool for studying the role of ROS in various cellular processes. This compound has been used to investigate the involvement of ROS in a wide range of physiological and pathological conditions, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-14-4-3-5-18(15(14)2)22-20(23)17-6-9-21-19(12-17)25-13-16-7-10-24-11-8-16/h3-6,9,12,16H,7-8,10-11,13H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAASTUCDYDMXSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC(=NC=C2)OCC3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-6-cyclobutylpyrimidine](/img/structure/B2420392.png)

![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3-methylbenzoate](/img/structure/B2420395.png)
![3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2420396.png)
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2-methylphenyl)ethanediamide](/img/structure/B2420400.png)

![Ethyl 3-[(3-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2420403.png)

![Methyl 1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B2420405.png)